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Compound of Interest

Compound Name: 1-Piperidinepropanoic acid

Cat. No.: B172629 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
1-Piperidinepropanoic acid (1-PPA), a derivative of the ubiquitous piperidine heterocyclic

scaffold, is a compound of significant interest in medicinal chemistry and drug development.

This technical guide provides a comprehensive overview of its chemical and physical

properties, spectroscopic profile, synthesis, and purification protocols. Furthermore, it delves

into its reactivity, stability, and toxicological data. A key focus is its emerging role as an

allosteric modulator of Protease-Activated Receptor-2 (PAR-2), a G protein-coupled receptor

implicated in inflammation and various disease states. This document is intended to be a

valuable resource for researchers and scientists engaged in the study and application of 1-
Piperidinepropanoic acid and its analogues.

Chemical and Physical Properties
1-Piperidinepropanoic acid is a white to pale brown crystalline powder.[1] Its structure

features a tertiary amine within the piperidine ring and a carboxylic acid moiety, rendering it

amphoteric.
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Property Value Source(s)

Molecular Formula C₈H₁₅NO₂ [2]

Molecular Weight 157.21 g/mol [2]

CAS Number 26371-07-3 [2]

Melting Point 105-110 °C [1]

Boiling Point 105-108 °C at 0.5 mmHg [1]

pKa (Predicted) 3.83 ± 0.10 [1]

Solubility Slightly soluble in water. [3]

Appearance White to pale brown powder [1]

Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum of 1-Piperidinepropanoic acid is characterized by signals

corresponding to the protons on the piperidine ring and the propanoic acid chain.
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~2.4-2.6 Multiplet 4H
Protons at C2' and C6'

of the piperidine ring

~1.5-1.7 Multiplet 4H
Protons at C3' and C5'

of the piperidine ring

~1.4-1.5 Multiplet 2H
Protons at C4' of the

piperidine ring

~2.5-2.7 Triplet 2H

Methylene protons

adjacent to the

nitrogen

~2.3-2.5 Triplet 2H

Methylene protons

adjacent to the

carboxyl group

~11-12 Singlet (broad) 1H Carboxylic acid proton

Note: Predicted chemical shifts based on computational models and analysis of similar

structures.

¹³C NMR Spectroscopy
The carbon NMR spectrum provides further confirmation of the molecular structure.
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Chemical Shift (ppm) Assignment

~175-180 Carbonyl carbon (C=O)

~54-56 Carbons at C2' and C6' of the piperidine ring

~48-50 Methylene carbon adjacent to the nitrogen

~32-34
Methylene carbon adjacent to the carboxyl

group

~25-27 Carbons at C3' and C5' of the piperidine ring

~23-25 Carbon at C4' of the piperidine ring

Note: Predicted chemical shifts based on computational models and analysis of similar

structures.

Infrared (IR) Spectroscopy
The IR spectrum of 1-Piperidinepropanoic acid displays characteristic absorption bands for

its functional groups.

Wavenumber (cm⁻¹) Vibration Functional Group

3300-2500 (broad) O-H stretch Carboxylic acid

2975-2845 C-H stretch Alkyl groups

1725-1700 C=O stretch Carboxylic acid

Mass Spectrometry
Mass spectral analysis of 1-Piperidinepropanoic acid would be expected to show a molecular

ion peak corresponding to its molecular weight.

m/z Ion

157 [M]⁺

158 [M+H]⁺
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Common fragmentation patterns for piperidine derivatives involve α-cleavage adjacent to the

nitrogen atom, leading to the formation of a stable iminium ion.

Experimental Protocols
Synthesis of 1-Piperidinepropanoic Acid
A common method for the synthesis of 1-Piperidinepropanoic acid is through the N-alkylation

of piperidine with a 3-halopropanoic acid or its ester, followed by hydrolysis if an ester is used.

Materials:

Piperidine

Ethyl 3-bromopropionate

Potassium carbonate (K₂CO₃), anhydrous

Acetonitrile, anhydrous

Sodium hydroxide (NaOH)

Hydrochloric acid (HCl)

Diethyl ether

Magnesium sulfate (MgSO₄), anhydrous

Ethanol

Water

Procedure:

Step 1: N-Alkylation of Piperidine

To a stirred solution of piperidine (1.1 equivalents) in anhydrous acetonitrile, add anhydrous

potassium carbonate (1.5 equivalents).
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Slowly add ethyl 3-bromopropionate (1.0 equivalent) to the reaction mixture.

Heat the mixture to 80°C and stir for 24 hours under a nitrogen atmosphere.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and filter to remove

inorganic salts.

Concentrate the filtrate under reduced pressure to obtain crude ethyl 1-

piperidinepropanoate.

Step 2: Hydrolysis of the Ester

Dissolve the crude ethyl 1-piperidinepropanoate in a mixture of ethanol and water.

Add sodium hydroxide (2.0 equivalents) to the solution.

Heat the mixture to reflux and stir for 4-6 hours.

Monitor the hydrolysis by TLC until the starting ester is no longer visible.

Cool the reaction mixture to room temperature and remove the ethanol under reduced

pressure.

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any

unreacted starting material.

Carefully acidify the aqueous layer to a pH of approximately 6-7 with hydrochloric acid. The

product may precipitate.

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 1-
Piperidinepropanoic acid.
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Synthesis Workflow

Start

N-Alkylation of Piperidine
with Ethyl 3-bromopropionate

Ester Hydrolysis

Crude Ester

Purification by Recrystallization

Crude Acid

End Product:
1-Piperidinepropanoic Acid

Click to download full resolution via product page

Synthesis workflow for 1-Piperidinepropanoic acid.

Purification by Recrystallization
Recrystallization is a common and effective method for purifying solid 1-Piperidinepropanoic
acid.

Materials:

Crude 1-Piperidinepropanoic acid

Suitable solvent (e.g., water, ethanol, isopropanol, or a mixture)
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Erlenmeyer flasks

Hot plate with magnetic stirrer

Buchner funnel and flask

Filter paper

Procedure:

Solvent Selection: Empirically determine a suitable solvent or solvent mixture in which the

compound is soluble at elevated temperatures but sparingly soluble at room temperature.

Dissolution: Dissolve the crude 1-Piperidinepropanoic acid in a minimum amount of the hot

solvent.

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration

to remove them.

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further

cooling in an ice bath can maximize crystal formation.

Collection and Washing: Collect the crystals by vacuum filtration using a Buchner funnel.

Wash the crystals with a small amount of the cold recrystallization solvent.

Drying: Dry the purified crystals under vacuum.

Reactivity and Stability
1-Piperidinepropanoic acid exhibits reactivity characteristic of both a tertiary amine and a

carboxylic acid. The nitrogen atom can act as a nucleophile, and the carboxylic acid can

undergo esterification, amide formation, and other typical carboxylic acid reactions.

The compound is generally stable under standard storage conditions (sealed in a dry

environment at room temperature).[1] It is important to avoid strong oxidizing agents, strong

acids, and strong bases.[4]
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Biological Activity: Allosteric Inhibitor of PAR-2
Recent research has identified 1-Piperidinepropanoic acid as an allosteric inhibitor of

Protease-Activated Receptor-2 (PAR-2).[5] PAR-2 is a G protein-coupled receptor (GPCR) that

plays a significant role in inflammation and has been implicated in various diseases, including

autoimmune disorders and cancer.[5]

Activation of PAR-2 typically occurs via proteolytic cleavage of its N-terminus by proteases

such as trypsin, exposing a tethered ligand that activates the receptor.[6] This activation leads

to the initiation of downstream signaling cascades. 1-PPA has been shown to bind to an

allosteric site on the PAR-2 receptor, stabilizing an inactive conformation and thereby inhibiting

its signaling.[5] This antagonistic effect has been observed to impact downstream pathways

such as the MAPK signaling cascade and platelet aggregation.[5]
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PAR-2 Signaling Pathway and Inhibition by 1-PPA
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PAR-2 signaling and its inhibition by 1-PPA.

Toxicological Information and Safety
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Hazard Identification
1-Piperidinepropanoic acid is classified as an irritant.[1] The following GHS hazard

statements apply:

H315: Causes skin irritation.[7]

H319: Causes serious eye irritation.[7]

H335: May cause respiratory irritation.[7]

Precautionary Measures
Standard laboratory safety precautions should be observed when handling this compound.

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

P264: Wash skin thoroughly after handling.[1]

P271: Use only outdoors or in a well-ventilated area.[1]

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

First Aid
If on skin: Wash with plenty of soap and water.[1]

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present

and easy to do. Continue rinsing.[1]

A comprehensive toxicological profile has not been fully investigated.[4] Therefore, it is prudent

to handle this compound with care, assuming it may have other potential hazards.

Conclusion
1-Piperidinepropanoic acid is a versatile chemical entity with established applications as a

synthetic building block and emerging potential as a therapeutic agent. This guide has provided

a detailed overview of its fundamental chemical properties, spectroscopic characteristics, and

handling procedures. The discovery of its activity as a PAR-2 allosteric inhibitor opens new
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avenues for research into its pharmacological applications, particularly in the context of

inflammatory diseases. The experimental protocols and data presented herein serve as a

valuable resource for scientists and researchers working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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